4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole

描述

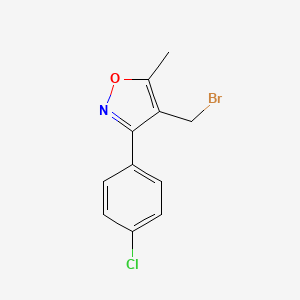

4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole is a halogenated isoxazole derivative characterized by a bromomethyl group at the 4-position, a 4-chlorophenyl substituent at the 3-position, and a methyl group at the 5-position of the isoxazole core. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, often used in medicinal chemistry due to their bioisosteric properties and metabolic stability. The bromomethyl group in this compound enhances its reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions or nucleophilic substitutions.

属性

IUPAC Name |

4-(bromomethyl)-3-(4-chlorophenyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO/c1-7-10(6-12)11(14-15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDFGMNICCDLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole typically involves the bromination of a precursor compound. One common method includes the reaction of 3-(4-chlorophenyl)-5-methylisoxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions: 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of dehalogenated isoxazole derivatives.

科学研究应用

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those aimed at treating neurological disorders. Its isoxazole structure enhances biological activity, making it a valuable candidate for drug development.

- Therapeutic Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties. The presence of halogenated phenyl groups can influence the compound's binding affinity to biological targets, enhancing its therapeutic potential .

Agricultural Chemicals

This compound is utilized in formulating agrochemicals, particularly for pest control. Its efficacy in this area supports sustainable agricultural practices by providing effective solutions for crop protection.

- Pesticide Formulations : The compound's chemical reactivity allows it to interact with various pests, making it an important component in developing new agricultural products aimed at improving yield and crop health .

Material Science

In material science, this compound is being explored for its potential in developing advanced materials such as polymers and coatings that require specific thermal and chemical resistance properties.

- Polymer Development : The unique structure of this compound may contribute to the development of materials with tailored properties for industrial applications .

Biochemical Research

Researchers employ this compound to study enzyme interactions and metabolic pathways, thereby contributing to a better understanding of cellular processes and disease mechanisms.

- Enzyme Interaction Studies : Investigations into how this compound interacts with various enzymes can provide insights into its role in biological systems and its potential as a biochemical tool .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material. This application aids in the calibration of instruments and ensures accuracy in chemical analysis.

- Calibration Standards : Its consistent properties make it an ideal candidate for use in developing reliable analytical methods across various scientific disciplines .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- A study published in Journal of Medicinal Chemistry demonstrated the compound's potential as an anti-cancer agent through structural modifications that enhanced its biological activity.

- Research conducted by agricultural scientists showed that formulations containing this compound significantly reduced pest populations while maintaining crop health.

- Material scientists have reported successful synthesis of polymers incorporating this compound, which exhibited improved thermal stability compared to traditional materials.

作用机制

The mechanism of action of 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, contributing to its biological activity.

相似化合物的比较

Comparison with Similar Compounds

The following comparison focuses on structural analogs, highlighting substituent variations, synthetic yields, physical properties, and biological activities.

Key Observations:

Halogen Effects :

- Bromine vs. Chlorine: Brominated analogs (e.g., 4-(bromomethyl) derivatives) are more reactive than chlorinated ones (e.g., 4-(chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole) due to bromine’s lower electronegativity and better leaving-group ability. This reactivity is critical in cross-coupling reactions .

- Fluorophenyl vs. Chlorophenyl: Fluorine’s electron-withdrawing nature enhances metabolic stability, while chlorine increases lipophilicity, affecting membrane permeability .

Synthetic Yields :

- Compounds with bulky substituents (e.g., 4-((6-chloropyridin-3-yl)methoxy)phenyl in compound 38) exhibit moderate yields (70%), whereas smaller groups (e.g., methyl benzoate in compound 23) achieve higher yields (93%) .

- Bromomethyl-containing compounds often require careful purification due to their reactivity, as seen in the synthesis of methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (53) via column chromatography .

Carboxylic acid derivatives (e.g., 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid) are explored for antimicrobial activity, suggesting that functional group diversification can tailor bioactivity .

This property is advantageous in material science and drug formulation .

生物活性

4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole is a synthetic organic compound belonging to the isoxazole family, characterized by its unique five-membered heterocyclic ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of halogenated groups enhances its reactivity and potential interactions with biological targets.

- Molecular Formula : C10H8BrClN2O

- Molecular Weight : 238.08 g/mol

- Structure : The compound features a bromomethyl group and a chlorophenyl moiety, both of which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or disruption of cellular processes. The chlorophenyl group may enhance the compound's binding affinity to hydrophobic pockets in proteins, thus contributing to its overall biological activity.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of similar isoxazole derivatives against various cancer cell lines. For instance, modifications in the structure, such as substituting the chlorophenyl group, have shown varying degrees of potency against hepatocellular carcinoma and breast cancer cell lines. Compounds with similar structures exhibited IC50 values ranging from 1.8 μM to over 20 μM depending on the substituents' nature .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Isoxazole Derivative | HepG2 | 9.9 |

| Another Isoxazole Variant | MCF-7 | 1.8 |

Case Studies

- Antitumor Activity : A study evaluated various isoxazole derivatives for their antiproliferative effects against multiple tumor cell lines. The results indicated that structural modifications significantly influenced their activity, suggesting that this compound could be a candidate for further investigation in cancer therapy .

- Enzyme Inhibition : Another research focus has been on the enzyme inhibition potential of isoxazoles. The interaction of this compound with specific enzymes could lead to therapeutic applications in diseases where these enzymes play a critical role .

常见问题

Basic: What established synthetic routes are available for 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole?

Answer:

The synthesis typically involves cyclization of substituted precursors, such as oximes or hydrazides, followed by halogenation. For example, a method analogous to the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride ( ) involves:

Oxime Formation : Reacting 4-chlorobenzaldehyde derivatives with hydroxylamine under alkaline conditions.

Cyclization : Using ethyl acetoacetate and a chlorinating agent (e.g., POCl₃) to form the isoxazole core.

Bromination : Introducing the bromomethyl group via NBS (N-bromosuccinimide) or HBr in the presence of a radical initiator.

Key intermediates should be characterized by IR and NMR to confirm regiochemistry .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

- IR Spectroscopy : To confirm functional groups (e.g., C-Br stretch at ~560 cm⁻¹ and isoxazole ring vibrations) .

- NMR (¹H/¹³C) : To resolve the bromomethyl group (δ ~4.3 ppm in ¹H NMR) and aromatic protons from the 4-chlorophenyl substituent .

- X-ray Crystallography : For definitive structural confirmation, as demonstrated for structurally related triazole and isoxazole derivatives (e.g., bond angles and packing analysis) .

- Melting Point Analysis : Compare with literature values (e.g., 61–63°C for analogous compounds) and assess purity via DSC .

Advanced: How can researchers resolve discrepancies in reported physical properties, such as melting points?

Answer:

Discrepancies in melting points (e.g., 72°C vs. 61–63°C for similar isoxazoles in ) may arise from:

Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) and analyze via PXRD.

Purity Assessment : Use HPLC or GC-MS to detect impurities (e.g., unreacted precursors or isomers).

Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify phase transitions or decomposition events.

Document solvent systems and crystallization conditions meticulously to ensure reproducibility .

Advanced: What experimental strategies are effective for studying the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Answer:

The bromomethyl group is highly reactive toward nucleophiles (e.g., -OH, -SH, amines). Methodological approaches include:

Kinetic Studies : Monitor substitution rates using HPLC or in situ NMR with varying nucleophiles (e.g., sodium methoxide or thiophenol).

Isotopic Labeling : Replace bromide with ⁸¹Br to track substitution pathways via mass spectrometry.

Derivatization : Synthesize stable analogs like (3-(4-bromophenyl)-5-methylisoxazol-4-yl)methanol ( ) to compare reactivity profiles.

Control steric and electronic effects by modifying reaction solvents (e.g., DMF for polar aprotic conditions) .

Advanced: How can X-ray crystallography be optimized to determine the molecular structure of this compound?

Answer:

Crystal Growth : Use slow evaporation in a 1:1 ethyl acetate/hexane mixture to obtain single crystals.

Data Collection : Employ synchrotron radiation for high-resolution data, especially for halogenated compounds with heavy atoms (Br/Cl).

Refinement : Apply SHELXL for anisotropic displacement parameters and validate using checkCIF. For example, the structure of 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride () confirmed bond lengths (C-Br: ~1.89 Å) and dihedral angles between aromatic rings.

Comparative Analysis : Cross-reference with Cambridge Structural Database entries for analogous isoxazoles .

Advanced: How can synthetic protocols be optimized to minimize side reactions during bromomethylation?

Answer:

Radical Inhibitors : Add TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to suppress radical chain reactions during bromination.

Temperature Control : Maintain reactions at 0–5°C to reduce thermal decomposition of intermediates.

In Situ Monitoring : Use TLC or inline IR to detect byproducts (e.g., dibrominated species).

Workup Strategies : Purify via flash chromatography (silica gel, 10% EtOAc/hexane) to isolate the monobrominated product.

Evidence from the synthesis of 3-(2-chlorophenyl)isoxazole derivatives ( ) highlights the importance of stoichiometric control in halogenation steps .

Advanced: What computational methods complement experimental data in analyzing electronic effects of the 4-chlorophenyl substituent?

Answer:

DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron-withdrawing effects of the 4-chlorophenyl group on the isoxazole ring’s aromaticity.

NBO Analysis : Quantify hyperconjugative interactions between the chlorine atom and the isoxazole π-system.

Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic regions to predict reactivity (e.g., bromomethyl group susceptibility).

Cross-validate with experimental NMR chemical shifts and X-ray bond lengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。